molecular formula C9H13N3O B8038819 2-(Benzylamino)acetohydrazide

2-(Benzylamino)acetohydrazide

Cat. No.: B8038819
M. Wt: 179.22 g/mol
InChI Key: KPQSMDJOSNHHPR-UHFFFAOYSA-N
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Description

2-(Benzylamino)acetohydrazide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzylamino group attached to an acetohydrazide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)acetohydrazide typically involves the reaction of benzylamine with acetohydrazide. One common method includes the condensation of benzylamine with ethyl chloroacetate to form ethyl 2-(benzylamino)acetate, followed by hydrazinolysis to yield the desired product . The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield primary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamino or acetohydrazide moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Benzylamino)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo various chemical transformations allows it to participate in metabolic pathways and exert biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Benzylamino)acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(benzylamino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-12-9(13)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQSMDJOSNHHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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